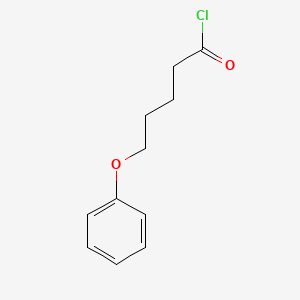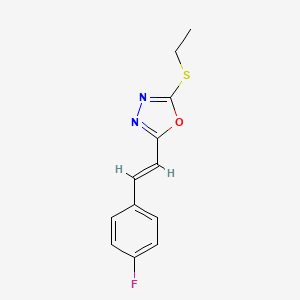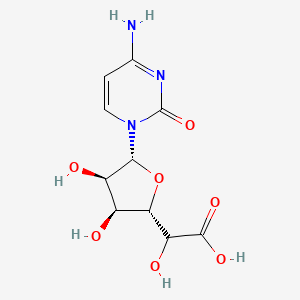![molecular formula C16H24Cl2S2 B12838661 2-[[4-(Thiolan-1-ium-2-ylmethyl)phenyl]methyl]thiolan-1-ium;dichloride](/img/structure/B12838661.png)
2-[[4-(Thiolan-1-ium-2-ylmethyl)phenyl]methyl]thiolan-1-ium;dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[4-(Thiolan-1-ium-2-ylmethyl)phenyl]methyl]thiolan-1-ium;dichloride is a compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by its unique structure, which includes two thiolan-1-ium groups attached to a phenyl ring. The dichloride indicates the presence of two chloride ions associated with the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-(Thiolan-1-ium-2-ylmethyl)phenyl]methyl]thiolan-1-ium;dichloride typically involves the reaction of thiolane derivatives with appropriate phenylmethyl intermediates. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the correct formation of the thiolan-1-ium groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as crystallization or chromatography to isolate the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
2-[[4-(Thiolan-1-ium-2-ylmethyl)phenyl]methyl]thiolan-1-ium;dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiolan-1-ium groups to thiolanes.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiolanes, and various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
2-[[4-(Thiolan-1-ium-2-ylmethyl)phenyl]methyl]thiolan-1-ium;dichloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals, dyes, and catalysts.
Mecanismo De Acción
The mechanism of action of 2-[[4-(Thiolan-1-ium-2-ylmethyl)phenyl]methyl]thiolan-1-ium;dichloride involves its interaction with specific molecular targets. The thiolan-1-ium groups can interact with enzymes and proteins, affecting their function. The compound may also participate in redox reactions, influencing cellular processes and pathways.
Comparación Con Compuestos Similares
Similar Compounds
Thiazole: A basic heterocyclic compound with a similar sulfur and nitrogen ring structure.
Imidazole: Another heterocyclic compound with nitrogen atoms, often compared for its biological activities.
Oxazole: Contains an oxygen atom in the ring, offering different chemical properties.
Propiedades
Fórmula molecular |
C16H24Cl2S2 |
|---|---|
Peso molecular |
351.4 g/mol |
Nombre IUPAC |
2-[[4-(thiolan-1-ium-2-ylmethyl)phenyl]methyl]thiolan-1-ium;dichloride |
InChI |
InChI=1S/C16H22S2.2ClH/c1-3-15(17-9-1)11-13-5-7-14(8-6-13)12-16-4-2-10-18-16;;/h5-8,15-16H,1-4,9-12H2;2*1H |
Clave InChI |
BXFMLAPKEXDPRW-UHFFFAOYSA-N |
SMILES canónico |
C1CC([SH+]C1)CC2=CC=C(C=C2)CC3CCC[SH+]3.[Cl-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R,3S,4S,5R,6R)-3,5-diacetyloxy-4-hydroxy-6-methoxyoxan-2-yl]methyl acetate](/img/structure/B12838581.png)




![(5,6-Difluorobenzo[d]isothiazol-3-yl)methanamine](/img/structure/B12838615.png)


![tert-Butyl 7a,8,11,11a-tetrahydro-7H-8,11-methanobenzo[c]carbazole-7-carboxylate](/img/structure/B12838639.png)

![Methyl 2,3,5,6-tetrafluoro-4-(2-hydroxy-4-oxo-1,5-dioxaspiro[5.5]undec-2-en-3-yl)benzoate](/img/structure/B12838657.png)

![[1,1'-Biphenyl]-4,4'-diylbis(butane-4,1-diyl) diacrylate](/img/structure/B12838663.png)
![(E)-2-((3-(Dimethylamino)propyl)(ethyl)amino)-4-((3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)-1-phenylquinolin-1-ium](/img/structure/B12838670.png)
